![molecular formula C22H21N5O3 B2442893 (6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396814-40-6](/img/structure/B2442893.png)

(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

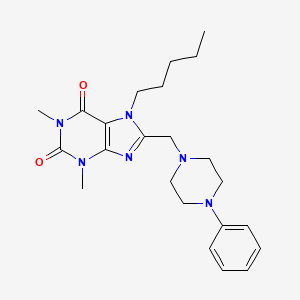

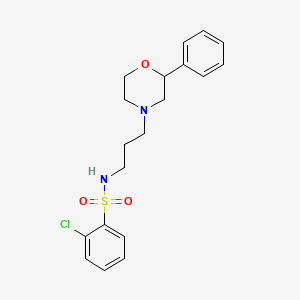

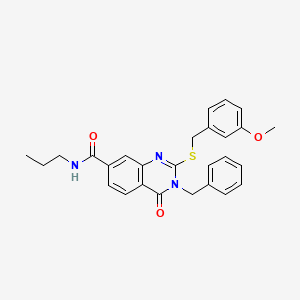

The compound (6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a chemical compound with potential applications in various fields. It contains an indole group, which is a common structure in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with appropriate heterocyclic amines and active methylene compounds . The mixture is usually extracted, dried, and purified by flash column chromatography .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including a methoxy group, an indole group, a pyrazolo[1,5-a]pyridine group, a carbonyl group, and a piperazine ring.Aplicaciones Científicas De Investigación

Biomedical Applications

The compound is a type of 1H-Pyrazolo[3,4-b]pyridine, which has been described in more than 5500 references, including 2400 patents . These compounds have diverse substituents at positions N1, C3, C4, C5, and C6 . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

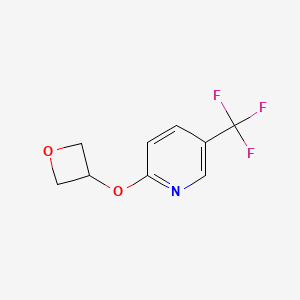

Optical Applications

A family of pyrazolo[1,5-a]pyrimidines, which includes the compound , has been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology compared to BODIPYS . Their photophysical properties are tunable, and electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .

Solid-State Emitters

The compound, when bearing simple aryl groups, allows good solid-state emission intensities . This means it can be used in the design of solid-state emitters .

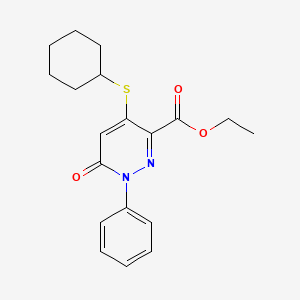

Anticancer Agent

The compound has shown activity against MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 tumor cell lines . It also showed potent cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells .

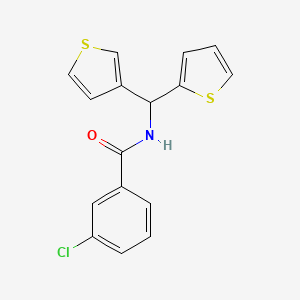

Chelating Agents

Fluorogenic heterocyclic compounds, such as the compound , have heteroatoms (B, N, O, or S) that make them potential chelating agents for ions .

Bioimaging Applications

Fluorescent organic compounds have been a major focus of research related to materials science and biological interactions . The compound could potentially be used in bioimaging applications .

Direcciones Futuras

Mecanismo De Acción

Mode of action

The exact mode of action of 6-methoxy-2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1H-indoleIndole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical pathways

Without specific information on the compound, it’s challenging to accurately describe the biochemical pathways it affects. Given the biological activities associated with indole derivatives, it’s likely that this compound could interact with multiple biochemical pathways .

Result of action

Given the range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .

Propiedades

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-30-16-6-5-15-12-19(24-18(15)13-16)22(29)26-10-8-25(9-11-26)21(28)17-14-23-27-7-3-2-4-20(17)27/h2-7,12-14,24H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFTUVFHPCMLSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2442810.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2442813.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2442814.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2442815.png)

![N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2442823.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2442824.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2442828.png)

![Ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B2442829.png)